molecular formula C7H9NO B14518390 Hepta-2,4,6-trienamide CAS No. 62409-12-5

Hepta-2,4,6-trienamide

Cat. No.: B14518390
CAS No.: 62409-12-5
M. Wt: 123.15 g/mol
InChI Key: RDRXKIQDFFGAQA-UHFFFAOYSA-N
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Description

Hepta-2,4,6-trienamide is an organic compound characterized by a linear arrangement of seven carbon atoms with alternating double bonds and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hepta-2,4,6-trienamide typically involves the reaction of hepta-2,4,6-trienoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts such as palladium or platinum can enhance the reaction efficiency and selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions: Hepta-2,4,6-trienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hepta-2,4,6-trienoic acid or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to hepta-2,4,6-trienamine or other reduced forms.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Hepta-2,4,6-trienoic acid.

    Reduction: Hepta-2,4,6-trienamine.

    Substitution: Various substituted hepta-2,4,6-trienamides.

Scientific Research Applications

Hepta-2,4,6-trienamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of hepta-2,4,6-trienamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Hepta-2,4,6-trienoic acid
  • Hepta-2,4,6-trienamine
  • Hepta-2,4,6-triynenitrile

Properties

CAS No.

62409-12-5

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

hepta-2,4,6-trienamide

InChI

InChI=1S/C7H9NO/c1-2-3-4-5-6-7(8)9/h2-6H,1H2,(H2,8,9)

InChI Key

RDRXKIQDFFGAQA-UHFFFAOYSA-N

Canonical SMILES

C=CC=CC=CC(=O)N

Origin of Product

United States

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